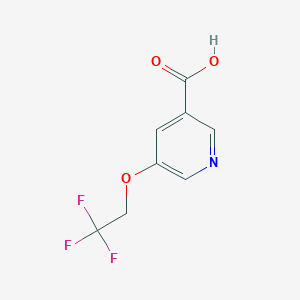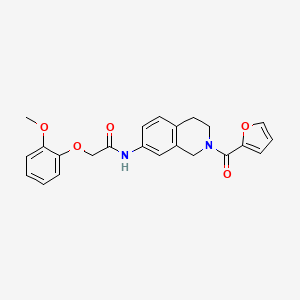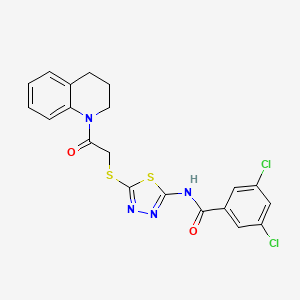![molecular formula C25H34N4OS B2802974 N-[[4-(2,6-diethylphenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide CAS No. 477300-22-4](/img/structure/B2802974.png)
N-[[4-(2,6-diethylphenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound includes an adamantane core, which is a fascinating class of polycyclic hydrocarbons with unique physical and chemical properties . Adamantane molecules can be described as the fusion of three cyclohexane rings . The spatial arrangement of carbon atoms in the adamantane molecule is the same as in the diamond crystal .Applications De Recherche Scientifique
Drug Delivery and Nanoformulations for Cardiovascular System
Research in the area of drug delivery systems highlights the development of formulations for cardiovascular diseases. Compounds including small organic molecules and nanoparticles have been investigated for their potential in overcoming physiological barriers to enhance therapeutic outcomes. Specifically, the synthesis and application of adamantane derivatives and triazole compounds are of interest due to their ability to improve drug solubility and targeting efficiency. This includes the evaluation of adamantane and triazole-based compounds for their roles in targeted delivery technologies, which are still emerging compared to more established areas like tumor or brain delivery (Geldenhuys et al., 2017).
Synthesis and Properties of Adamantylated Compounds
The synthesis and properties of adamantylated nucleic bases and related heterocyclic compounds have been extensively reviewed. These compounds occupy a special place in adamantane chemistry due to their potential in creating highly effective and selective drugs. The literature indicates that adamantane and triazole scaffolds have been explored for their ability to enhance the biological activity of synthesized compounds, suggesting promising research directions (Shokova & Kovalev, 2013).
Heterocyclic Polymers and Synthetic Routes
The development of di- and tetraphenylsilyl-containing heterocyclic polymers, including triazole derivatives, has been reviewed. These materials are of interest for applications in electronics, microelectronics, and membrane technology. The synthesis of such polymers demonstrates the versatility of the triazole ring in forming polymers with potential high-tech applications (Brumǎ et al., 2004).
Pharmacological Profile of Adamantane-based Scaffolds
The pharmacological profile of adamantane-based scaffolds has been analyzed, with some derivatives, such as amantadine and memantine, being used to treat neurodegenerative diseases. Research suggests that adamantane derivatives have significant potential in treating Alzheimer's, Parkinson's, and other neurodegenerative diseases, highlighting the importance of structural modifications to enhance pharmacological potential (Dembitsky et al., 2020).
Triazole Derivatives and Patent Review
The significance of triazole derivatives in pharmaceutical development has been emphasized in patent reviews, highlighting their broad spectrum of biological activities. The exploration of triazole scaffolds in drug discovery indicates their versatility and potential as therapeutic agents, with ongoing interest in developing new synthetic methods and evaluating biological activities (Ferreira et al., 2013).
Propriétés
IUPAC Name |
N-[[4-(2,6-diethylphenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N4OS/c1-4-19-7-6-8-20(5-2)22(19)29-21(27-28-24(29)31-3)15-26-23(30)25-12-16-9-17(13-25)11-18(10-16)14-25/h6-8,16-18H,4-5,9-15H2,1-3H3,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIARYBHIIMLOJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)N2C(=NN=C2SC)CNC(=O)C34CC5CC(C3)CC(C5)C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[4-(2,6-diethylphenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-acetamidophenyl)-2-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2802892.png)
![2-Chloro-N-[4-methoxy-3-(trifluoromethyl)phenyl]-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2802894.png)

![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-4-methylthiazole-5-carboxamide](/img/structure/B2802899.png)
![[(4-Phenylbutan-2-yl)carbamoyl]methyl 2-(4-chlorophenyl)acetate](/img/structure/B2802900.png)

![(E)-4-(Dimethylamino)-N-[1-(1H-imidazol-5-yl)-3-phenylpropan-2-yl]but-2-enamide](/img/structure/B2802902.png)

![2-[4-(benzyloxy)-2-chlorobenzoyl]-N-ethyl-1-hydrazinecarboxamide](/img/structure/B2802907.png)

![2-chloro-N-[(3-phenyl-5-isoxazolyl)methyl]benzenesulfonamide](/img/structure/B2802911.png)
![N-cyclohexyl-3-(3-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2802913.png)
![1-[4-(4-Propan-2-ylpyrimidin-2-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2802914.png)